molecular formula C8H10INO4 B1456032 3-Iodo-2,5,6-trimethoxypyridin-4-ol CAS No. 1414864-12-2

3-Iodo-2,5,6-trimethoxypyridin-4-ol

Cat. No.: B1456032
CAS No.: 1414864-12-2
M. Wt: 311.07 g/mol
InChI Key: LPTOQUNCESDUOB-UHFFFAOYSA-N
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Description

3-Iodo-2,5,6-trimethoxypyridin-4-ol: is a chemical compound with the molecular formula C8H10INO4 and a molecular weight of 311.07 g/mol It is characterized by the presence of iodine and three methoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,5,6-trimethoxypyridin-4-ol typically involves the iodination of a precursor pyridine derivative. One common method includes the reaction of 2,5,6-trimethoxypyridin-4-ol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-2,5,6-trimethoxypyridin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Products include 3-azido-2,5,6-trimethoxypyridin-4-ol, 3-thio-2,5,6-trimethoxypyridin-4-ol, and 3-alkoxy-2,5,6-trimethoxypyridin-4-ol.

    Oxidation Reactions: Products include 3-iodo-2,5,6-trimethoxy-4-pyridinecarboxaldehyde and 3-iodo-2,5,6-trimethoxy-4-pyridinecarboxylic acid.

    Reduction Reactions: Products include 3-iodo-2,5,6-trimethoxypiperidine-4-ol.

Scientific Research Applications

Chemistry: 3-Iodo-2,5,6-trimethoxypyridin-4-ol is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. Its derivatives may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Iodo-2,5,6-trimethoxypyridin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy groups play a crucial role in binding to active sites, influencing the compound’s reactivity and specificity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

    2,5,6-Trimethoxypyridin-4-ol: Lacks the iodine atom, resulting in different reactivity and applications.

    3-Bromo-2,5,6-trimethoxypyridin-4-ol: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical behavior and biological activity.

    3-Chloro-2,5,6-trimethoxypyridin-4-ol:

Uniqueness: 3-Iodo-2,5,6-trimethoxypyridin-4-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and potential for forming stable complexes with biological molecules. This uniqueness makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-iodo-2,5,6-trimethoxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO4/c1-12-6-5(11)4(9)7(13-2)10-8(6)14-3/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTOQUNCESDUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=C(C1=O)I)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601287269
Record name 4-Pyridinol, 3-iodo-2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414864-12-2
Record name 4-Pyridinol, 3-iodo-2,5,6-trimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414864-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinol, 3-iodo-2,5,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601287269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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